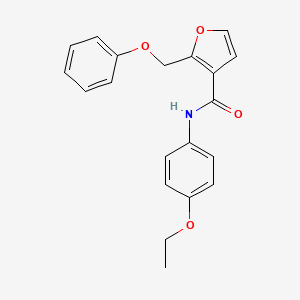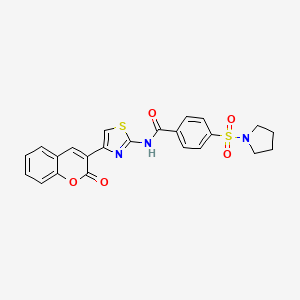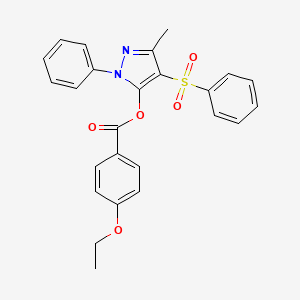
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate, also known as MPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Additionally, the paper will list future directions for the research and development of MPSP.
Mécanisme D'action
The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate is not well understood, but it is believed to involve the inhibition of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate has also been found to exhibit anti-inflammatory and anti-cancer properties, which may be due to its ability to inhibit the activity of various enzymes associated with these conditions.
Biochemical and physiological effects:
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate has been found to exhibit significant inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are associated with Alzheimer's disease. Additionally, 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate has also been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. However, further research is needed to determine the full extent of its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate in lab experiments is its ability to inhibit the activity of various enzymes associated with Alzheimer's disease, inflammation, and cancer. Additionally, 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate has been found to exhibit low toxicity, making it a safe candidate for further research. However, one of the limitations of using 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate in lab experiments is its low solubility in water, which may limit its applicability in certain experiments.
Orientations Futures
There are several future directions for the research and development of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate. One of the significant areas of research is the development of new drugs based on 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate. Additionally, further research is needed to determine the full extent of its biochemical and physiological effects. Furthermore, studies are needed to investigate the potential of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate in the treatment of various diseases and conditions, including Alzheimer's disease, inflammation, and cancer. Finally, research is needed to develop new synthesis methods for 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate to improve its yield and applicability in lab experiments.
Conclusion:
In conclusion, 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-ethoxybenzoyl chloride in the presence of triethylamine. 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate has been studied extensively for its potential applications in the development of new drugs, and it has been found to exhibit significant inhibitory activity against various enzymes associated with Alzheimer's disease, inflammation, and cancer. However, further research is needed to determine the full extent of its biochemical and physiological effects. Finally, there are several future directions for the research and development of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate, including the development of new drugs, investigation of its potential in the treatment of various diseases, and the development of new synthesis methods.
Méthodes De Synthèse
The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-ethoxybenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with phenylsulfonyl chloride to form 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate. The overall yield of the synthesis process is approximately 60%.
Applications De Recherche Scientifique
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate has been studied extensively for its potential applications in various fields. One of the significant applications of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate is in the development of new drugs. 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate has been found to exhibit significant inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are associated with Alzheimer's disease. Additionally, 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate has also been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-3-31-21-16-14-19(15-17-21)25(28)32-24-23(33(29,30)22-12-8-5-9-13-22)18(2)26-27(24)20-10-6-4-7-11-20/h4-17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFQRBQEOAZNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-ethoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

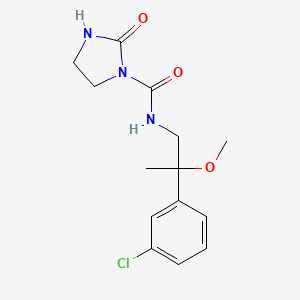
![N-(3-fluoro-4-methylphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605923.png)

![N-(sec-butyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2605928.png)
![2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2605929.png)
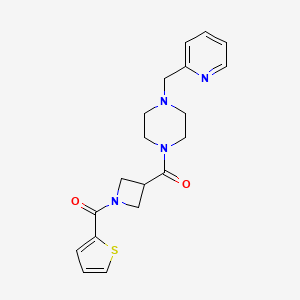
![2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2605932.png)
![7-Methoxyspiro[3,4-dihydro-2H-1-benzothiepine-5,2'-oxirane]](/img/structure/B2605936.png)

![N-[(1-Hydroxy-4,4-dimethylcycloheptyl)methyl]prop-2-enamide](/img/structure/B2605941.png)
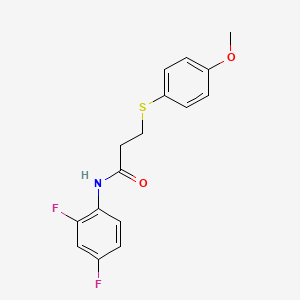
![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B2605943.png)
